6,7-二乙酰氧基-4-氯喹唑啉

概述

描述

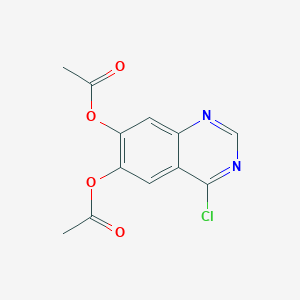

6,7-Diacetoxy-4-chloro-quinazoline is a chemical compound with the molecular formula C12H9ClN2O4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential use in cancer research and drug development .

科学研究应用

Overview

6,7-Diacetoxy-4-chloro-quinazoline is a compound belonging to the quinazoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention primarily for its anticancer properties and its role as an intermediate in the synthesis of various therapeutic agents.

Scientific Research Applications

1. Anticancer Activity

Studies have revealed that 6,7-diacetoxy-4-chloro-quinazoline exhibits significant anti-proliferative effects against various human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase. This compound has shown potency against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

2. Inhibition of Kinases

Quinazoline derivatives, including 6,7-diacetoxy-4-chloro-quinazoline, have been studied for their ability to inhibit tyrosine kinases involved in cancer progression. Specifically, it has been noted for its interaction with the c-Met signaling pathway, which plays a crucial role in tumor growth and metastasis. Compounds similar to 6,7-diacetoxy-4-chloro-quinazoline have demonstrated inhibitory activity against c-Met with low IC50 values, highlighting their potential as targeted therapies in oncology .

3. Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of other pharmacologically active quinazoline derivatives. For instance, it is utilized in the preparation of Erlotinib, a well-known drug used in the treatment of non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) pathway . The synthesis routes often involve modifications that enhance the biological activity of the resulting compounds.

Case Studies

作用机制

Target of Action

It is known that quinazoline derivatives, which include 6,7-diacetoxy-4-chloro-quinazoline, have a wide range of pharmacological activities .

Mode of Action

Studies on similar quinazoline derivatives have shown that they can inhibit the colony formation and migration of cancer cells .

Biochemical Pathways

It has been observed that similar compounds can induce apoptosis of cancer cells and cause cell cycle arrest at the g1-phase .

Pharmacokinetics

The compound’s molecular weight is 28067 , which could potentially influence its bioavailability.

Result of Action

6,7-Diacetoxy-4-chloro-quinazoline has been found to display potent anti-proliferative activity against certain human cancer cell lines . It can inhibit the colony formation and migration of these cells, induce their apoptosis, and cause cell cycle arrest at the G1-phase .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c .

生化分析

Biochemical Properties

The biochemical properties of 6,7-Diacetoxy-4-chloro-quinazoline are not well-documented in the literature. It is known that quinazoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinazoline derivative .

Cellular Effects

The cellular effects of 6,7-Diacetoxy-4-chloro-quinazoline are currently unknown as there is limited information available in the literature. Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6,7-Diacetoxy-4-chloro-quinazoline is not well-understood due to the lack of research in this area. Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diacetoxy-4-chloro-quinazoline typically involves the acetylation of 4-chloro-quinazoline derivatives. One common method includes the reaction of 4-chloro-quinazoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at the 6 and 7 positions .

Industrial Production Methods

Industrial production of 6,7-Diacetoxy-4-chloro-quinazoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

化学反应分析

Types of Reactions

6,7-Diacetoxy-4-chloro-quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding dihydroxy compound.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: :

生物活性

6,7-Diacetoxy-4-chloro-quinazoline (CAS No. 938185-04-7) is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C12H9ClN2O4

Molecular Weight : 280.66 g/mol

Structure : The compound features two acetoxy groups at positions 6 and 7 and a chlorine atom at position 4 of the quinazoline ring.

Anticancer Potential

6,7-Diacetoxy-4-chloro-quinazoline has been identified as a compound with significant anti-proliferative activity against various human cancer cell lines. Research indicates that quinazoline derivatives can inhibit colony formation and migration of cancer cells, suggesting a potential role in cancer therapy.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Inhibition of Kinases : Quinazoline derivatives have been reported to act as inhibitors of key signaling pathways involved in cancer progression, including EGFR and c-Met pathways.

Pharmacological Studies

A study evaluating the biological activity of various quinazoline derivatives highlighted the effectiveness of compounds structurally related to 6,7-diacetoxy-4-chloro-quinazoline against multiple tumor types. Notably, specific derivatives demonstrated IC50 values in the low micromolar range against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

Case Studies

- Study on Antitumor Activity : In a comparative analysis involving several quinazoline derivatives, compounds with similar structures to 6,7-diacetoxy-4-chloro-quinazoline exhibited potent antitumor effects across various cancer cell lines. For instance, a derivative showed an IC50 value of 0.030 ± 0.008 µM against c-Met kinase .

- Mechanistic Insights : Molecular docking studies revealed that quinazoline derivatives bind effectively to the ATP-binding site of kinases, which is crucial for their inhibitory activity .

Cellular Effects

While specific cellular effects of 6,7-diacetoxy-4-chloro-quinazoline are not extensively documented, related quinazoline compounds have been shown to influence:

- Cell Signaling Pathways : Modulation of pathways involved in cell survival and proliferation.

- Gene Expression : Changes in gene expression profiles associated with tumor suppression.

Pharmacokinetics

The pharmacokinetic profile of 6,7-diacetoxy-4-chloro-quinazoline remains largely unexplored; however, it is crucial for determining its therapeutic potential and safety profile.

Synthesis and Preparation

The synthesis typically involves acetylation reactions where 4-chloro-quinazoline is reacted with acetic anhydride under reflux conditions in the presence of a catalyst like pyridine. This method ensures complete acetylation at the hydroxyl groups located at positions 6 and 7 .

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| Acetylation | Acetic Anhydride + Pyridine | Reflux |

| Purification | Recrystallization or Chromatography | Varies |

属性

IUPAC Name |

(7-acetyloxy-4-chloroquinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFINQJTXMSFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650613 | |

| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938185-04-7 | |

| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。